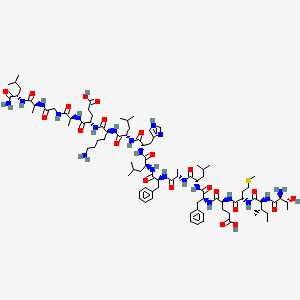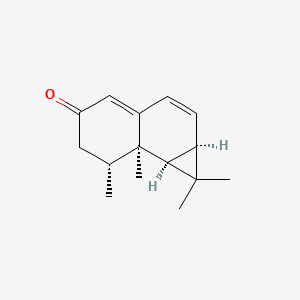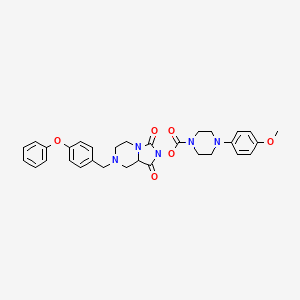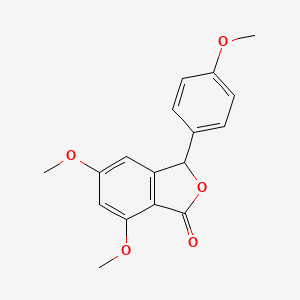![molecular formula C14H18Cl2N2O B593701 N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide CAS No. 1580956-92-8](/img/structure/B593701.png)
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first introduced in 1960 and has since been recognized for its effectiveness in managing high blood pressure, particularly in pregnant women and patients with renal insufficiency . Methyldopa is a prodrug, meaning it requires biotransformation to an active metabolite for therapeutic effects .
Wirkmechanismus
Target of Action
N,N-didesmethyl AH 7921 is a structurally unique synthetic opioid analgesic . Its primary target is the μ-opioid receptor , which plays a crucial role in pain perception . This compound acts as an agonist at the μ-opioid receptor, meaning it binds to this receptor and activates it .
Mode of Action
Upon binding to the μ-opioid receptor, N,N-didesmethyl AH 7921 triggers a series of intracellular events. This leads to the inhibition of pain signals, thereby producing an analgesic effect . The compound has been found to be several times more potent than codeine and at least as potent as morphine .
Biochemical Pathways
As a μ-opioid receptor agonist, it is likely to influence theopioidergic system , which is involved in pain modulation and reward .
Pharmacokinetics
It is known to be a predominant metabolite of ah 7921 incubated with human liver microsomes . This suggests that the compound undergoes extensive metabolism in the liver, which could impact its bioavailability.
Result of Action
The activation of the μ-opioid receptor by N,N-didesmethyl AH 7921 results in significant analgesic properties . It’s important to note that this compound has also been associated with non-fatal intoxications and deaths, indicating a potential for harm .
Action Environment
The action, efficacy, and stability of N,N-didesmethyl AH 7921 can be influenced by various environmental factors. For instance, the presence of other substances, such as central nervous system depressants, could potentially enhance its effects . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
N,N-didesmethyl AH 7921 interacts with various enzymes, proteins, and other biomolecules. It is a μ-opioid receptor agonist . The nature of these interactions is primarily through binding to the μ-opioid receptor, which triggers a series of biochemical reactions.
Cellular Effects
N,N-didesmethyl AH 7921 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to be a potent respiratory depressant .
Molecular Mechanism
The molecular mechanism of action of N,N-didesmethyl AH 7921 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor agonist, it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of N,N-didesmethyl AH 7921 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N,N-didesmethyl AH 7921 vary with different dosages in animal models. It has been found to produce antinociceptive effects, decreased respiratory rate, and decreased pulse rate more efficiently than morphine at the same dose .
Metabolic Pathways
N,N-didesmethyl AH 7921 is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a predominant metabolite of AH 7921 incubated with human liver microsomes .
Vorbereitungsmethoden
Methyldopa kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 3,4-Dihydroxybenzaldehyd mit Nitromethan unter Bildung von 3,4-Dihydroxy-beta-nitrostyrol, das dann zu 3,4-Dihydroxyphenylacetaldehyd reduziert wird. Dieser Zwischenstoff wird dann mit Methylamin umgesetzt, um Methyldopa zu erhalten . Industrielle Produktionsverfahren verwenden oft ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Methyldopa durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Methyldopa kann zu alpha-Methyl-3,4-dihydroxyphenylethylamin reduziert werden.
Substitution: Methyldopa kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Methyldopamin, Methyldopachinon und alpha-Methyl-3,4-dihydroxyphenylethylamin .
Wissenschaftliche Forschungsanwendungen
Methyldopa hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Methyldopa entfaltet seine Wirkung, indem es zu Alpha-Methylnorepinephrin metabolisiert wird, das als selektiver Agonist von Alpha-2-adrenergen Rezeptoren wirkt. Dieser Metabolit wird in präsynaptische Vesikel aufgenommen und anstelle von Noradrenalin freigesetzt, was zu einer Hemmung des adrenergen neuronalen Ausflusses und einer Reduktion der vasokonstriktiven adrenergen Signale führt . Dies führt zu einem Blutdruckabfall durch Verringerung des peripheren Gefäßwiderstands .
Vergleich Mit ähnlichen Verbindungen
Methyldopa ist unter blutdrucksenkenden Mitteln aufgrund seines Wirkmechanismus und seiner Eignung für die Anwendung bei Schwangeren einzigartig. Zu ähnlichen Verbindungen gehören:
Die einzigartige Eignung von Methyldopa zur Behandlung von Bluthochdruck während der Schwangerschaft und sein spezifischer Wirkmechanismus unterscheiden es von diesen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONJCCUJYOMJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344929 |
Source


|
| Record name | N,N-Didesmethyl AH 7921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580956-92-8 |
Source


|
| Record name | N,N-Didesmethyl AH 7921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)





